molecular formula C21H12Br2ClFN2 B10912293 3,5-bis(4-bromophenyl)-4-chloro-1-(3-fluorophenyl)-1H-pyrazole

3,5-bis(4-bromophenyl)-4-chloro-1-(3-fluorophenyl)-1H-pyrazole

Cat. No.: B10912293
M. Wt: 506.6 g/mol
InChI Key: ZQKPVTVUHURSIK-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-4-chloro-1-(3-fluorophenyl)-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and fluorine atoms attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-4-chloro-1-(3-fluorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Coupling Reactions: The final step involves coupling reactions to attach the bromophenyl and fluorophenyl groups to the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-bromophenyl)-4-chloro-1-(3-fluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5-bis(4-bromophenyl)-4-chloro-1-(3-fluorophenyl)-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-4-chloro-1-(3-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(4-chlorophenyl)-4-bromo-1-(3-fluorophenyl)-1H-pyrazole
  • 3,5-bis(4-fluorophenyl)-4-chloro-1-(3-bromophenyl)-1H-pyrazole

Uniqueness

3,5-bis(4-bromophenyl)-4-chloro-1-(3-fluorophenyl)-1H-pyrazole is unique due to its specific arrangement of halogen atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H12Br2ClFN2

Molecular Weight

506.6 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-4-chloro-1-(3-fluorophenyl)pyrazole

InChI

InChI=1S/C21H12Br2ClFN2/c22-15-8-4-13(5-9-15)20-19(24)21(14-6-10-16(23)11-7-14)27(26-20)18-3-1-2-17(25)12-18/h1-12H

InChI Key

ZQKPVTVUHURSIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=C(C(=N2)C3=CC=C(C=C3)Br)Cl)C4=CC=C(C=C4)Br

Origin of Product

United States

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